molecular formula C20H19N5O3S B2743405 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide CAS No. 923132-14-3

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide

カタログ番号: B2743405
CAS番号: 923132-14-3
分子量: 409.46
InChIキー: MEIJYIPTCQKGSE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide is a heterocyclic compound featuring a benzo[d][1,3]dioxolylmethyl group, a fused imidazo[2,1-c][1,2,4]triazole core, and a thioacetamide linker. The compound’s design combines electron-rich aromatic systems (benzo[d][1,3]dioxole) with a sulfur-containing triazolylthioacetamide moiety, which may enhance binding to biological targets via π-π stacking and hydrogen bonding interactions.

特性

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[(7-phenyl-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O3S/c26-18(21-11-14-6-7-16-17(10-14)28-13-27-16)12-29-20-23-22-19-24(8-9-25(19)20)15-4-2-1-3-5-15/h1-7,10H,8-9,11-13H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEIJYIPTCQKGSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2SCC(=O)NCC3=CC4=C(C=C3)OCO4)N1C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article provides an overview of its synthesis, biological activity, mechanisms of action, and relevant case studies.

The compound's molecular formula is C18H18N4O2SC_{18}H_{18}N_{4}O_{2}S, with a molecular weight of 346.43 g/mol. Its structure features a benzo[d][1,3]dioxole moiety and an imidazo[2,1-c][1,2,4]triazole derivative linked through a thioacetamide group.

Anticancer Activity

Research indicates that derivatives of benzo[d][1,3]dioxole exhibit notable anticancer properties. For instance:

  • In Vitro Studies : Compounds with similar structures have demonstrated significant antiproliferative activity against various cancer cell lines. For example, one study reported IC50 values of 2.38 µM for HepG2 (liver cancer), 1.54 µM for HCT116 (colon cancer), and 4.52 µM for MCF7 (breast cancer) cells. These values were notably lower than those for the standard drug doxorubicin in similar assays (7.46 µM for HepG2) .
  • Mechanisms of Action : The anticancer effects are attributed to several mechanisms including:
    • EGFR Inhibition : The compound may inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in cancers.
    • Apoptosis Induction : Studies involving annexin V-FITC assays showed increased apoptosis in treated cancer cells.
    • Cell Cycle Arrest : Analysis revealed that these compounds can induce cell cycle arrest at various phases.

Antimicrobial Activity

Emerging data suggest potential antimicrobial properties against various pathogens:

  • Antitubercular Effects : Similar compounds have shown activity against Mycobacterium tuberculosis, indicating that modifications to the imidazo[2,1-c][1,2,4]triazole structure could enhance efficacy against resistant strains .

Study 1: Anticancer Evaluation

In a recent study assessing the anticancer potential of related compounds:

  • Methodology : Various benzo[d][1,3]dioxole derivatives were synthesized and tested against multiple cancer cell lines.
  • Results : The compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells (IC50 > 150 µM), highlighting its potential as a therapeutic agent with reduced side effects .

Study 2: Mechanistic Insights

A detailed mechanistic study involved:

  • Cell Line Used : HCT116 cells.
  • Findings : The compound was found to downregulate anti-apoptotic proteins (Bcl-2) while upregulating pro-apoptotic proteins (Bax), suggesting a shift towards apoptosis in cancer cells.

Data Summary Table

PropertyValue
Molecular FormulaC18H18N4O2SC_{18}H_{18}N_{4}O_{2}S
Molecular Weight346.43 g/mol
IC50 (HepG2)2.38 µM
IC50 (HCT116)1.54 µM
IC50 (MCF7)4.52 µM
Apoptosis InductionYes
EGFR InhibitionYes

類似化合物との比較

N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (6d)

Structure : This compound (from ) replaces the imidazo-triazole core with a benzothiazole and thiadiazole system. The thioacetamide linker is retained, but the benzo[d][1,3]dioxole group is substituted with a nitrobenzothiazole.
Synthesis : Prepared via coupling of thiol derivatives with chlorides under basic conditions (K₂CO₃, acetone, reflux) .
Bioactivity : Exhibits potent VEGFR-2 inhibition (IC₅₀ = 0.18 µM) and antitumor activity against HepG2 cells (IC₅₀ = 3.82 µM). Molecular docking studies confirm binding to VEGFR-2’s ATP pocket .

N-{2,2,2-Trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide (4.1)

Structure (): Features a thiadiazole ring and trichloroethyl group instead of the imidazo-triazole and benzodioxole systems. Synthesis: Cyclization in concentrated H₂SO₄ yields the thiadiazole core. Spectral data (IR: 1670 cm⁻¹ for C=O; NMR: δ 1.91 ppm for CH₃) confirm the structure .

Analogues with Benzodioxole/Benzothiazole Moieties

N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide (28)

Structure (): Retains the benzo[d][1,3]dioxol-5-yl group but replaces the imidazo-triazole with a benzimidazole. Synthesis: Coupling of 2-(benzo[d][1,3]dioxol-5-yl)acetic acid with a benzimidazole derivative (84% yield) . Bioactivity: Acts as an indoleamine 2,3-dioxygenase-1 (IDO1) inhibitor, highlighting the benzodioxole group’s role in targeting immunomodulatory enzymes.

N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6)

Structure (): Combines isoxazole and thiadiazole rings. Lacks the thioacetamide linker but shares multi-heterocyclic design principles. Synthesis: Reaction of enaminones with hydroxylamine hydrochloride (70% yield). IR (1606 cm⁻¹ for C=O) and MS (m/z 348 [M⁺]) data align with the structure .

Comparative Data Table

Compound Name Core Structure Key Substituents Synthesis Yield Bioactivity (IC₅₀) Reference
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide Imidazo[2,1-c][1,2,4]triazole Benzo[d][1,3]dioxolylmethyl, phenyl N/A Not reported
N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (6d) Benzothiazole, thiadiazole Nitro, phenylurea 80–85% VEGFR-2: 0.18 µM; HepG2: 3.82 µM
N-{2,2,2-Trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide (4.1) Thiadiazole Trichloroethyl 97.4% Not reported
N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide (28) Benzimidazole Benzo[d][1,3]dioxol-5-yl 84% IDO1 inhibition
N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6) Isoxazole, thiadiazole Phenyl 70% Not reported

Key Findings and Implications

Role of Benzodioxole : Compounds like 28 () demonstrate that the benzo[d][1,3]dioxole group enhances bioavailability and target affinity, likely due to its electron-rich aromatic system .

Synthetic Efficiency : High-yield syntheses (e.g., 97.4% for 4.1) highlight the feasibility of scalable production for thioacetamide-linked heterocycles .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。